An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-iminodipropionic Acid
An In-Depth Technical Guide to the Chemical Properties and Applications of N-Boc-iminodipropionic Acid
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of N-Boc-iminodipropionic acid. Moving beyond a simple data sheet, this document delves into the core chemical principles that make this reagent a versatile tool in modern synthetic and medicinal chemistry, particularly as a heterobifunctional linker and building block.
Introduction: A Versatile Dicarboxylic Acid Building Block
N-Boc-iminodipropionic acid (CAS No. 143766-89-6) is a unique dicarboxylic acid derivative featuring a central secondary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3] This structure provides two key functionalities: a pair of carboxylic acid groups for conjugation and a temporarily masked amine that can be revealed for subsequent reactions. Its principal value lies in its ability to act as a stable, adaptable linker or spacer molecule in the synthesis of complex molecules like peptides, antibody-drug conjugates (ADCs), and other bioconjugates.[1][2] The Boc protecting group is critical to its utility, offering robust stability under a wide range of conditions while being readily removable under specific acidic protocols, thus enabling controlled, sequential synthetic strategies.[4]
Physicochemical and Spectroscopic Profile
The fundamental properties of N-Boc-iminodipropionic acid are summarized below. Sourcing material with high purity is essential for reproducible results in sensitive multi-step syntheses.[1]
Table 1: Physicochemical Properties of N-Boc-iminodipropionic Acid
| Property | Value | Reference(s) |
| CAS Number | 143766-89-6 | [1][3][5][6] |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][3][5][6] |
| Molecular Weight | 261.27 g/mol | [1][3][5][6] |
| Appearance | White to off-white powder or lumps | [1][5] |
| Melting Point | 79-86 °C | [1] |
| Purity | Typically ≥97% (HPLC) | [1][5][7] |
| IUPAC Name | 3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | [2][3] |
| Storage | Store at 0-8 °C, desiccated | [1][7] |
Spectroscopic Characteristics
While comprehensive, peer-reviewed spectral assignments are not widely published, the structure of N-Boc-iminodipropionic acid allows for the confident prediction of its key NMR and IR features. Researchers should always confirm the identity of their material with their own analytical data.
-
¹H NMR: The proton NMR spectrum is expected to be characterized by a prominent singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The propionic acid backbones should present as two sets of triplets, likely between 2.5 and 3.7 ppm, corresponding to the -N-CH₂-CH₂-COOH structure. The two acidic protons of the carboxylic acids may appear as a broad singlet at a high chemical shift (>10 ppm), though this signal is often broadened or exchanged with residual water in the solvent.
-
¹³C NMR: The carbon spectrum would be defined by the Boc group signals, with the quaternary carbon appearing around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would be expected near 155 ppm. The propionic acid carbons would include signals for the two carboxylic acid carbonyls (>170 ppm) and the four methylene (-CH₂-) carbons in the 35-50 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. A sharp, strong carbonyl (C=O) stretching band from the Boc group will appear around 1690 cm⁻¹, likely overlapping with the C=O stretching bands from the carboxylic acids.
Core Chemistry and Reactivity
The synthetic utility of N-Boc-iminodipropionic acid is governed by the distinct reactivity of its two functional domains: the acid-labile Boc group and the two terminal carboxylic acids. This orthogonality is the foundation of its use as a heterobifunctional linker.
Boc Group Deprotection
The Boc group is stable to bases and nucleophiles but is efficiently cleaved under acidic conditions.[8] This is typically achieved using neat trifluoroacetic acid (TFA) or a solution of TFA in a solvent like dichloromethane (DCM), or with a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane.[4][8] The mechanism involves protonation of the carbamate, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the protonated free amine.[8] This selective deprotection allows the rest of the molecule, including any amide bonds formed at the carboxyl ends, to remain intact.
Carboxylic Acid Activation and Coupling
The two carboxylic acid groups are nucleophilic targets and require activation to react efficiently with amines to form stable amide bonds. The most common and field-proven method is the use of carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10][11]
Causality of EDC/NHS Activation:
-
EDC Activation: EDC first reacts with a carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable, particularly in aqueous solutions, and prone to hydrolysis back to the carboxylic acid.[9]
-
NHS Stabilization: To mitigate this instability, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester.[11] This ester is significantly more resistant to hydrolysis than the O-acylisourea but is highly reactive toward primary amines.
-
Amine Coupling: The NHS-ester then reacts with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug) to form a stable amide bond, releasing NHS as a byproduct.[10]
This two-step activation process, often performed in a single pot, provides a controlled and efficient method for forming amide linkages under mild conditions (pH 6.0-7.5), which is crucial when working with sensitive biomolecules.[9][11]
Experimental Protocols
The following protocols are provided as robust starting points for the synthesis and application of N-Boc-iminodipropionic acid. Researchers should adapt them based on the specific properties of their substrates.
Protocol 1: Synthesis of N-Boc-iminodipropionic Acid
This procedure is adapted from standard methodologies for the N-Boc protection of amino acids.[4][12][13]
Materials:
-
Iminodipropionic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 4M aqueous solution
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, suspend iminodipropionic acid (1.0 eq) in a 1:1 mixture of water and THF. Cool the mixture to 0 °C in an ice bath.
-
Basification: Slowly add an aqueous solution of NaOH (1.5 eq) to the suspension while stirring. Continue stirring until the solid dissolves completely.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.3 eq), either neat or dissolved in a minimal amount of THF, to the reaction mixture.
-
Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir vigorously for 16-24 hours. The reaction progress can be monitored by TLC (visualizing with ninhydrin for the disappearance of the starting material).
-
Work-up (Quench & Extract):
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Wash the remaining aqueous solution with petroleum ether or diethyl ether (2x) to remove unreacted Boc₂O and other nonpolar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 1-2 with 4M HCl. The product should precipitate as a white solid or oil.
-
Extract the acidified aqueous layer with ethyl acetate (4x).
-
-
Isolation: Combine the organic extracts, wash with saturated brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-iminodipropionic acid, typically as a white solid. The product can be used as is or recrystallized if necessary.
Protocol 2: Application as a Heterobifunctional Linker
This protocol describes the sequential coupling of two different amine-containing molecules (Molecule-NH₂ and Molecule'-NH₂) using N-Boc-iminodipropionic acid as the linker.
Part A: First Amide Coupling
-
Activation: Dissolve N-Boc-iminodipropionic acid (1.0 eq) in an appropriate activation buffer (e.g., 0.1 M MES, pH 6.0). Add Sulfo-NHS (1.1 eq) followed by EDC (1.1 eq). Incubate at room temperature for 15-30 minutes. The slight excess of reagents ensures efficient activation of one of the carboxyl groups.
-
Conjugation: In a separate vessel, dissolve your first amine-containing substrate (Molecule-NH₂, 1.0 eq) in a coupling buffer (e.g., PBS, pH 7.2). Add the activated linker solution from Step 1 to the amine solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.
-
Purification: Purify the resulting conjugate (Boc-Linker-Molecule) from excess reagents and unreacted starting material using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.
Part B: Boc Deprotection
-
Acid Treatment: Dissolve the purified conjugate from Part A in an appropriate solvent (e.g., DCM for TFA deprotection, or neat for HCl/dioxane).
-
Deprotection Reaction: Add the deprotection reagent (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane). Stir at room temperature for 1-4 hours, monitoring by LC-MS for the disappearance of the Boc group.[8]
-
Isolation: Remove the acid and solvent under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA). The resulting amine salt (H₂N-Linker-Molecule) can be used directly or after neutralization.
Part C: Second Amide Coupling
-
Activation: Re-dissolve the deprotected intermediate from Part B in activation buffer (0.1 M MES, pH 6.0). Activate the remaining carboxylic acid by adding Sulfo-NHS (1.5 eq) and EDC (1.5 eq). Incubate for 15-30 minutes. A larger excess may be needed due to the increased complexity of the molecule.
-
Conjugation: Add the second amine-containing substrate (Molecule'-NH₂) dissolved in coupling buffer (PBS, pH 7.2).
-
Reaction & Purification: Allow the reaction to proceed as in Part A, Step 3. Purify the final bioconjugate (Molecule'-Linker-Molecule) using a suitable chromatographic or filtration technique.
Safety and Handling
N-Boc-iminodipropionic acid is classified as an irritant.[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to prevent hydrolysis and degradation.[1]
Conclusion
N-Boc-iminodipropionic acid is a highly valuable and versatile building block for chemical synthesis and drug development. Its key strengths are the structural simplicity of its propionic acid arms and the reliable, orthogonal reactivity of its Boc-protected amine and its two carboxylic acid groups. This allows for the rational design and controlled synthesis of complex molecular architectures. By understanding the core principles of its reactivity and applying robust activation and deprotection protocols, researchers can effectively leverage this reagent to construct novel linkers, peptides, and bioconjugates with tailored properties.
References
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Angell, Y. M., Han, Y., & Kent, S. B. (2007). Experimental Procedures. The Royal Society of Chemistry. Retrieved from [Link]
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Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 6(3), 332-337. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental Procedures. Retrieved from [Link]
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PubChem. (n.d.). 3-{amino}propanoic acid. Retrieved from [Link]
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Chatti, S., et al. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Letters in Organic Chemistry, 3(5), 343-347. Retrieved from [Link]
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Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Org. Synth. 1971, 51, 11. Retrieved from [Link]
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ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies? Retrieved from [Link]
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